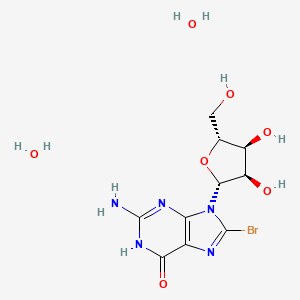

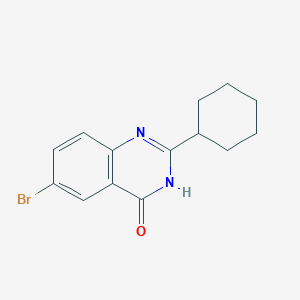

![molecular formula C6H4F3N5O B1384449 7-氨基-2-(三氟甲基)-8-羟基-1,2,4-三唑并[1,5-a]嘧啶-5-醇 CAS No. 914205-08-6](/img/structure/B1384449.png)

7-氨基-2-(三氟甲基)-8-羟基-1,2,4-三唑并[1,5-a]嘧啶-5-醇

描述

This compound is a member of the pyrazolo[1,5-a]pyrimidines . It is a nitrogen-containing heterocyclic compound . The IUPAC name of this compound is 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . A microwave-assisted copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

In the C-5 position, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives, whereas in the C-3 position, arylation was performed via Suzuki-Miyaura cross-coupling using the commercially available aromatic and heteroaromatic boronic acids .Physical And Chemical Properties Analysis

The molecular weight of this compound is 255.59 . The InChI code is 1S/C6H4F3N5O.ClH/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4;/h1H,10H2,(H,11,12,13,15);1H .科研应用

合成和化学转化

7-氨基-2-(三氟甲基)-8-羟基-1,2,4-三唑并[1,5-a]嘧啶-5-醇及其衍生物一直是有机合成领域广泛研究的对象。研究探索了这些化合物的各种合成方法和化学转化。例如,Zemlyanaya等人(2018)详细描述了5,5,7-三甲基-4,5,6,7-四氢[1,2,4]三唑并[1,5-a]嘧啶-7-醇的合成,并研究了其化学转化,展示了它在有机化学中的多功能性 (Zemlyanaya et al., 2018)。

抗菌和抗真菌性能

还对这些化合物的抗菌和抗真菌性能进行了研究。Komykhov等人(2017)合成了(5S,7R)-5-芳基-7-甲基-4,5,6,7-四氢[1,2,4]三唑并[1,5-a]嘧啶-7-醇,并在体外检测了它们的抗菌和抗真菌活性,表明在新型抗菌剂开发中具有潜在应用 (Komykhov et al., 2017)。

生物活性化合物的合成

Massari等人(2017)强调了[1,2,4]三唑并[1,5-a]嘧啶骨架用于合成生物活性化合物的用途。他们开发了有效的合成衍生物的程序,这些衍生物有望抑制流感病毒RNA聚合酶,展示了这些化合物在抗病毒药物开发中的潜力 (Massari et al., 2017)。

晶体结构和物理性质

研究这些化合物的晶体结构和物理性质是另一个感兴趣的领域。Canfora等人(2010)调查了相关化合物7-氨基-2-甲硫基-1,2,4-三唑并[1,5-a]嘧啶-6-羧酸在不同晶体环境中的分子结构。他们的研究提供了关于可能影响这些化合物生物活性的结构特征的见解 (Canfora et al., 2010)。

作为抗惊厥剂的潜力

还探讨了这些化合物作为抗惊厥剂的潜力。Divate和Desai(2014)合成了一系列三唑并嘧啶衍生物,并确定了一种化合物作为有前途的抗惊厥剂。这突显了这些化合物在治疗神经系统疾病中的治疗应用 (Divate & Desai, 2014)。

未来方向

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They have been highlighted for their anticancer potential and enzymatic inhibitory activity . This suggests that these compounds could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

性质

IUPAC Name |

7-amino-2-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N5O/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4/h1H,10H2,(H,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGVGANQHOUKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC(=N2)C(F)(F)F)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

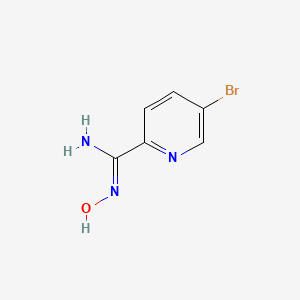

![2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384366.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)

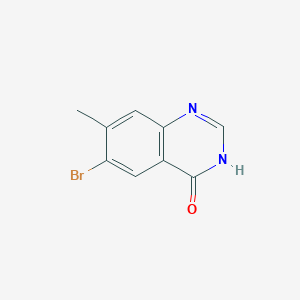

![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)

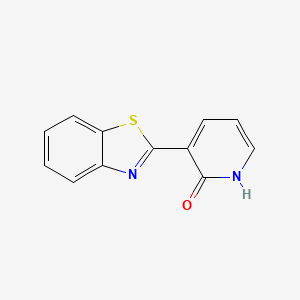

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)

![8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1384379.png)

![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)

![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)